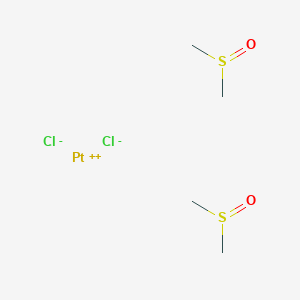

cis-Dichlorobis(dimethylsulfoxido)platinum(II)

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cis-Dichlorobis(dimethylsulfoxido)platinum(II) involves the formation of cis- and trans-stereoisomers. Techniques such as Raman and synchrotron infrared microscopy, alongside force field calculations, have been employed to understand the vibrational spectra of these complexes, revealing the subtle chemical effects transition metal complexes exhibit and complementing studies done with X-ray crystallography (Glerup et al., 2002).

Molecular Structure Analysis

The crystal and molecular structure of cis-Dichlorobis(N,N-dimethyl O-ethylthiocarbamate)platinum(II) has been determined, showcasing its square-planar Pt(II) species configuration, a characteristic feature of platinum complexes (Bardi et al., 1981).

Chemical Reactions and Properties

Reactivity studies show cis-Dichlorobis(dimethylsulfoxido)platinum(II)'s ability to undergo various transformations, including interactions with stannous chloride dihydrate to form complexes with unique coordination geometries (Momeni et al., 2004). Moreover, reactions with acetylacetonate and benzoylacetonate carbanions lead to the formation of N-acetyl β-ketoamine chelates, showcasing its diverse chemical reactivity (Uchiyama et al., 1981).

Physical Properties Analysis

The synthesis and characterization of cis-Dichlorobis(dimethylsulfoxido)platinum(II) derivatives reveal insights into their physical properties, including crystal structures and bond lengths, offering a detailed understanding of the complex's geometry and its implications on reactivity and stability (Sharutin et al., 2010).

Chemical Properties Analysis

Explorations into the chemical properties of cis-Dichlorobis(dimethylsulfoxido)platinum(II) highlight its intricate reactivity patterns, including the formation of zwitterionic derivatives and interactions with various ligands, demonstrating the complex's versatility and potential for further chemical investigations (Renzi et al., 1978).

Wissenschaftliche Forschungsanwendungen

Bonding and Vibrational Spectroscopy

A study explored the vibrational spectra of square-planar complexes like cis-Dichlorobis(dimethylsulfoxido)platinum(II) using Raman and synchrotron infrared microscopy. The research indicated the potential of vibrational spectroscopy in examining subtle chemical effects in transition metal complexes, complementing X-ray crystallography studies. This application is crucial for understanding the bonding characteristics and the influence of cis- and trans-ligands in such complexes (Glerup et al., 2002).

Interaction with Stannous Chloride

Research showed that cis, trans-Dichlorobis(dimethyl sulfide)platinum(II) reacts with stannous chloride dihydrate, leading to the formation of a compound with different platinum coordination. This reaction in solution dissociates into distinct complexes. This kind of reaction helps understand the coordination chemistry and reactivity of platinum complexes (Momeni et al., 2004).

Crystal Structure Analysis

The crystal structure of similar platinum complexes has been determined, which is essential for understanding the spatial arrangement and chemical properties of such compounds. Knowledge of crystal structure plays a critical role in the field of material science and in the development of new chemical compounds (Bardi et al., 1981).

Isomerization Studies

Studies have been conducted on the isomerization of dichlorobis(benzonitrile)platinum(II), which includes cis and trans isomers. Understanding the behavior of these isomers, especially their formation and conversion, is significant in various fields, including catalysis and pharmaceutical research (Uchiyama et al., 1980).

Synthesis of Isomers

The synthesis of different isomers of tert-butylaminedichloro-(dimethyl sulphoxide)platinum(II) and their X-ray structure analysis provide valuable insights into the chemical properties and potential applications of these complexes in various scientific fields (Neuse et al., 1995).

Radiation Chemistry

The oxidation and reduction of cis- and trans-dichlorodiammine platinum II and similar compounds have been investigated using pulse radiolysis. Such studies are important in understanding the electron transfer processes and reactivity of platinum complexes under radiation, which has implications in fields like radiation chemistry and material science (Butler et al., 1985).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

methylsulfinylmethane;platinum(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H6OS.2ClH.Pt/c2*1-4(2)3;;;/h2*1-2H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDADQDWVKZJTDQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C.CS(=O)C.[Cl-].[Cl-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2O2PtS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Dichlorobis(dimethylsulfoxido)platinum(II) | |

CAS RN |

22840-91-1 | |

| Record name | cis-Dichlorobis(dimethyl sulfoxide)platinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22840-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didimethylsulfoxide dichloroplatinum(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022840911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22840-91-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]-4-pyrazolyl]-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide](/img/structure/B1227686.png)

![9-(2-ethoxy-3-methoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B1227687.png)

![8-[11-(4-Methoxyphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1227689.png)

![4-methyl-N-[(2-methyl-4-quinolinyl)methyl]-3-nitrobenzamide](/img/structure/B1227691.png)

![1-(2-chlorobenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1227696.png)

![2-[[5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-1,2,4-triazol-3-yl]thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B1227698.png)

![Carbamimidothioic acid [3-(4-bromophenyl)-1-phenyl-4-pyrazolyl]methyl ester](/img/structure/B1227700.png)

![3-(Methylsulfamoyl)benzoic acid [2-[(9-ethyl-3-carbazolyl)amino]-2-oxoethyl] ester](/img/structure/B1227702.png)

![1,3-Diphenyl-4-pyrazolecarboxylic acid [2-(4-methyl-3-nitrophenyl)-2-oxoethyl] ester](/img/structure/B1227707.png)